molecular formula C7H12N2O B1420823 1-(1-Ethoxyethyl)-1H-pyrazole CAS No. 28791-95-9

1-(1-Ethoxyethyl)-1H-pyrazole

Cat. No.: B1420823
CAS No.: 28791-95-9
M. Wt: 140.18 g/mol
InChI Key: ARLWQCUNWFXONO-UHFFFAOYSA-N
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Description

1-(1-Ethoxyethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethoxyethyl)-1H-pyrazole typically involves the reaction of pyrazole with ethyl vinyl ether under acidic conditions. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and purity. This involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethoxyethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1-(1-Ethoxyethyl)-1H-pyrazole has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-(1-Ethoxyethyl)-1H-pyrazole involves its interaction with specific molecular targets. The ethoxyethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways .

Comparison with Similar Compounds

  • 1-(1-Methoxyethyl)-1H-pyrazole
  • 1-(1-Propoxyethyl)-1H-pyrazole
  • 1-(1-Butoxyethyl)-1H-pyrazole

Comparison: 1-(1-Ethoxyethyl)-1H-pyrazole is unique due to its specific ethoxyethyl group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness makes it particularly suitable for certain applications where other similar compounds may not perform as effectively .

Properties

IUPAC Name

1-(1-ethoxyethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-10-7(2)9-6-4-5-8-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLWQCUNWFXONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677451
Record name 1-(1-Ethoxyethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28791-95-9
Record name 1-(1-Ethoxyethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-Ethoxyethyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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